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Compound of Interest

Compound Name: 1-Methylcyclopropanol

Cat. No.: B1279875

In the quest for novel therapeutic agents, medicinal chemists are increasingly moving away
from flat, aromatic structures towards more three-dimensional molecular architectures. This
shift aims to improve selectivity, potency, and pharmacokinetic properties by enhancing
interactions with complex biological targets.[1] The cyclopropane ring, the smallest of the
carbocycles, has emerged as a uniquely powerful building block in this endeavor.[2][3] Its rigid,
three-dimensional structure can lock in bioactive conformations, potentially boosting potency
and reducing off-target effects.[4][5]

Furthermore, the cyclopropyl group is a well-regarded "bioisostere," a chemical substituent that
can replace other functional groups while retaining or improving biological activity. It is
frequently used to replace gem-dimethyl groups, alkenes, and even aromatic rings, often
leading to significant improvements in metabolic stability, solubility, and other critical drug-like
properties.[1][5][6]

1-Methylcyclopropanol, a readily available and highly reactive starting material, represents a
gateway to a vast and underexplored chemical space. Its inherent ring strain (approximately
27.5 kcal/mol) serves as a potent driving force for a variety of ring-opening reactions, allowing
for its transformation into a diverse array of linear and cyclic scaffolds.[7][8] This guide provides
an in-depth exploration of the strategic use of 1-methylcyclopropanol, detailing the key
reaction pathways and providing robust protocols for the synthesis of novel, drug-like molecular
scaffolds.
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Physicochemical Properties of 1-
Methylcyclopropanol

A foundational understanding of the starting material is critical for experimental design. 1-
Methylcyclopropanol is a liquid at room temperature with properties that make it a versatile
reagent in organic synthesis.

Property Value Reference

CAS Number 29526-99-6 [9][10][11][12]

Molecular Formula C4HsO [9][10]

Molecular Weight 72.11 g/mol [9][10]

Appearance Liguid / White crystalline ol[11]
powder

Density ~1.05-1.265 g/mL at 25 °C [O1[11]

Boiling Point ~83.9 °C at 760 Torr [11]

Flash Point ~18.6 - 25 °C [9][11]

The Synthetic Versatility of 1-Methylcyclopropanol:
Key Reaction Pathways

The synthetic power of 1-methylcyclopropanol lies in the selective cleavage of its strained C-
C bonds. This can be achieved through several distinct mechanistic pathways, each offering
access to unique classes of molecular scaffolds. The choice of catalyst and reaction conditions
dictates the outcome, allowing for precise control over the molecular architecture.

Caption: Major synthetic pathways for transforming 1-methylcyclopropanol.

Radical Ring-Opening Reactions

The generation of 3-keto alkyl radicals via single-electron transfer (SET) is one of the most
powerful strategies for functionalizing 1-methylcyclopropanol.[13] Oxidants like
Manganese(lll) acetate or photoredox catalysts can abstract an electron from the

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://pubchem.ncbi.nlm.nih.gov/compound/11564466
https://www.hsppharma.com/apis-and-intermediates/1-methylcyclopropan-1-ol-cas-29526-99-6.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92341690.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://pubchem.ncbi.nlm.nih.gov/compound/11564466
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://pubchem.ncbi.nlm.nih.gov/compound/11564466
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://www.hsppharma.com/apis-and-intermediates/1-methylcyclopropan-1-ol-cas-29526-99-6.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://www.hsppharma.com/apis-and-intermediates/1-methylcyclopropan-1-ol-cas-29526-99-6.html
https://www.hsppharma.com/apis-and-intermediates/1-methylcyclopropan-1-ol-cas-29526-99-6.html
https://www.sigmaaldrich.com/SG/en/product/aldrich/724068
https://www.hsppharma.com/apis-and-intermediates/1-methylcyclopropan-1-ol-cas-29526-99-6.html
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9710740/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

cyclopropanol oxygen, initiating a cascade that results in the homolytic cleavage of a proximal
C-C bond.[14][15] The resulting B-keto radical is a versatile intermediate that can be trapped by
a wide range of radical acceptors, such as alkenes or isonitriles, to forge new C-C bonds and
rapidly build molecular complexity.[13]

o Causality: This pathway is favored because the strained C-C bond is significantly weakened
upon formation of the radical cation intermediate, making its cleavage rapid and efficient.
The choice of a one-electron oxidant like Mn(acac)s is crucial as it provides a mild and
selective method for initiating this process.[13]

Transition Metal-Catalyzed Ring Opening and Cross-
Coupling

Transition metals, particularly those from the cobalt and rhodium families, can engage with
cyclopropanols through oxidative addition into a C-C bond, forming a metallacyclobutane
intermediate.[16] This intermediate, often considered a metal homoenolate equivalent, can then
participate in a variety of coupling reactions.[17] For example, directing groups on a nearby
aromatic ring can facilitate C-H activation, leading to the formation of fused ring systems.[7][18]

o Causality: The inherent ring strain of the cyclopropanol provides the thermodynamic driving
force for the oxidative addition step.[7] The choice of metal and ligand is critical for
controlling the regioselectivity of the C-C bond cleavage and for promoting the desired
subsequent C-H activation or cross-coupling event.

Electrophilic Ring Opening

Treatment of 1-methylcyclopropanol with electrophiles, such as strong acids (H*) or halogen
sources (X*), can induce a polar, heterolytic ring-opening. This process typically proceeds
through a carbocationic intermediate, which is then trapped by a nucleophile. While
synthetically useful, this pathway can sometimes be limited by competing side reactions and
challenges in controlling regioselectivity. The reactivity of cyclopropanes as electrophiles is
governed by the ring strain and the electronic nature of their substituents.[19]

o Causality: The high p-character of the C-C bonds in the cyclopropane ring allows it to react
with electrophiles. The stability of the resulting carbocation determines the facility of the ring-
opening, and the presence of the hydroxyl group plays a key role in directing this process.
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Application Protocol 1: Radical-Mediated Synthesis
of Phenanthridines

This protocol details a one-step synthesis of functionalized phenanthridines, a privileged
scaffold in medicinal chemistry, via a Manganese(lll)-mediated oxidative radical ring-opening of
1-methylcyclopropanol and subsequent trapping with a biaryl isonitrile.[13]

Caption: Step-by-step workflow for phenanthridine synthesis.

Step-by-Step Methodology

Materials:

1-Methylcyclopropanol

e Substituted 2-isocyanobiphenyl

o Manganese(lll) acetylacetonate [Mn(acac)s]

« tert-Butyl alcohol (t-BuOH), anhydrous

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Anhydrous sodium sulfate (Na2S0a4)

Silica gel for column chromatography
Procedure:

e To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-
isocyanobiphenyl derivative (1.2 equivalents).

o Dissolve the isonitrile in anhydrous t-BuOH (to make a ~0.1 M solution).

e Add 1-methylcyclopropanol (1.0 equivalent) to the solution and stir for 1 minute.
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 To this stirred solution, add Mn(acac)s (2.2 equivalents) in one portion at room temperature.
The solution will typically turn a dark brown/black color.

» Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The
reaction is typically rapid, often completing in under 30 minutes. The consumption of the
cyclopropanol starting material indicates reaction progression.[13]

» Upon completion, quench the reaction by pouring the mixture into a separatory funnel
containing saturated aqueous NaHCOs.

o Extract the aqueous layer three times with ethyl acetate.
» Combine the organic layers, wash with brine, and dry over anhydrous Na2SOa.
 Filter the mixture and concentrate the solvent under reduced pressure.

 Purify the resulting crude residue by flash column chromatography on silica gel to afford the
desired phenanthridine product.

o Expert Insight: The use of t-BuOH as a solvent is advantageous as it is less prone to
oxidation under the reaction conditions compared to other alcohols. The reaction's speed at
room temperature highlights the efficiency of the radical cascade initiated by the strained
cyclopropanol ring-opening.[13]

Application Protocol 2: Cobalt-Catalyzed C-H
Alkylation of Quinolines

This protocol describes the use of 1-methylcyclopropanol as an alkylating agent in a
transition-metal-catalyzed C-H activation reaction, enabling the direct functionalization of
heterocycles like quinoline.[18]

Step-by-Step Methodology

Materials:

¢ Quinoline N-oxide derivative
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1-Methylcyclopropanol

Cobalt(ll) acetate [Co(OAc)z]

Silver hexafluoroantimonate [AgSbFe]

1,2-Dichloroethane (DCE), anhydrous

Sodium carbonate (Na2CO3)

Procedure:

In an oven-dried vial, combine the quinoline N-oxide derivative (1.0 equivalent), Co(OAc)2
(10 mol%), and AgSbFe (20 mol%).

Seal the vial and purge with argon or nitrogen.

Add anhydrous 1,2-dichloroethane (DCE) via syringe.

Add 1-methylcyclopropanol (2.0 to 3.0 equivalents) to the mixture.

Place the sealed vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

Self-Validation: Monitor the reaction by TLC or LC-MS to track the formation of the C8-
alkylated quinoline product and consumption of the starting material.

After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).

Filter the mixture through a pad of celite, washing with additional DCM.

Concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Deprotection: The N-oxide directing group can be removed by treatment with a suitable
reducing agent (e.g., PCI3) to yield the final C8-alkylated quinoline.

Expert Insight: The N-oxide acts as a weak chelating directing group, guiding the cobalt
catalyst to selectively activate the C8-H bond of the quinoline ring.[18] AgSbFs acts as an
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additive to facilitate the generation of the active cationic cobalt species. This method
showcases the ability to use the ring-opened cyclopropanol as a robust alkylating fragment
for late-stage functionalization of complex molecules.[18]

Conclusion

1-Methylcyclopropanol is far more than a simple three-membered alcohol; it is a potent and
versatile building block for modern drug discovery. Its inherent ring strain can be strategically
harnessed through radical, transition-metal-catalyzed, and electrophilic ring-opening pathways
to generate a rich diversity of molecular scaffolds. The protocols detailed herein provide a
practical framework for researchers to begin exploring the vast synthetic potential of this
reagent. By leveraging the unique reactivity of 1-methylcyclopropanol, scientists can rapidly
access novel, three-dimensional chemical matter, accelerating the discovery of next-generation
therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Put aring on it: application of small aliphatic rings in medicinal chemistry - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 2. tandfonline.com [tandfonline.com]
e 3. pubs.acs.org [pubs.acs.org]

¢ 4. benchchem.com [benchchem.com]
e 5. benchchem.com [benchchem.com]

¢ 6. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

e 7. Transition-metal-catalyzed auxiliary-assisted C—H functionalization using
vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing)
[pubs.rsc.org]

8. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2025/cc/d5cc00599j
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-body
https://www.benchchem.com/product/b1279875?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8083977/
https://www.tandfonline.com/doi/abs/10.1080/17568919.2025.2594969
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b00472
https://www.benchchem.com/pdf/Applications_of_Cyclopropane_1_2_dicarbohydrazide_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/The_Cyclopropyl_Ring_A_Bioisosteric_Upgrade_for_Alkenes_in_Drug_Discovery.pdf
https://www.domainex.co.uk/news/synthesis-review-highly-useful-synthetic-transformations-installation-csp3-bioisosteres-and
https://www.domainex.co.uk/news/synthesis-review-highly-useful-synthetic-transformations-installation-csp3-bioisosteres-and
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00599j
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00599j
https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc00599j
https://www.researchgate.net/publication/232997362_ChemInform_Abstract_Arylcyclopropanes_Properties_Synthesis_and_Use_in_Medicinal_Chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

9. 1-Methylcyclopropanol 29526-99-6 [sigmaaldrich.com]

10. 1-Methylcyclopropan-1-ol | C4H80O | CID 11564466 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. 1-methylcyclopropan-1-ol CAS 29526-99-6 Manufacturers, Suppliers, Factory - Home
Sunshine Pharma [hsppharma.com]

12. 1-Methylcyclopropan-1-ol | 29526-99-6 [chemicalbook.com]

13. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient
Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

14. Computational studies on Mn(iii)-catalyzed cyclopropanols: a case of Mn(iii)-based
metalloradical catalysis involving an a-Mn(ii)-bound-alkyl radical key intermediate - Organic
Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

15. chemrxiv.org [chemrxiv.org]
16. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
17. researchgate.net [researchgate.net]

18. Transition-metal-catalyzed auxiliary-assisted C—H functionalization using
vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing)
DOI:10.1039/D5CC00599J [pubs.rsc.org]

19. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: The Strategic Value of the Cyclopropy!
Moiety in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279875#creating-novel-scaffolds-for-drug-
discovery-from-1-methylcyclopropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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